molecular formula C7H6F2OS B6305198 2,5-Difluoro-4-(methylsulfanyl)phenol CAS No. 1879026-13-7

2,5-Difluoro-4-(methylsulfanyl)phenol

Cat. No.: B6305198
CAS No.: 1879026-13-7
M. Wt: 176.19 g/mol
InChI Key: FQCJSMSGRIMBDI-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methylsulfanyl)phenol: is a chemical compound with the molecular formula C7H6F2OS and a molecular weight of 176.19 g/mol It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-difluorophenol with methylthiol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,5-Difluoro-4-(methylsulfanyl)phenol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-4-(methylsulfanyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    4-Methylsulfanylphenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,5-Difluoro-4-(methylthio)phenol: Similar structure but with a different sulfur-containing group.

Uniqueness

2,5-Difluoro-4-(methylsulfanyl)phenol is unique due to the combination of fluorine atoms and a methylsulfanyl group on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,5-difluoro-4-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCJSMSGRIMBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288905
Record name Phenol, 2,5-difluoro-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-13-7
Record name Phenol, 2,5-difluoro-4-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,5-difluoro-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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